molecular formula C10H9NOS B12903617 1-(methylthio)isoquinolin-3(2H)-one CAS No. 54778-99-3

1-(methylthio)isoquinolin-3(2H)-one

Cat. No.: B12903617
CAS No.: 54778-99-3
M. Wt: 191.25 g/mol
InChI Key: NWIAOIPTTGZFMU-UHFFFAOYSA-N
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Description

1-(Methylthio)isoquinolin-3(2H)-one is a heterocyclic compound belonging to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of a methylthio group at the 1-position and a keto group at the 3-position makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Methylthio)isoquinolin-3(2H)-one can be synthesized through several methods. One common approach involves the cyclization of benzocyclobutenols with isocyanates in the presence of a rhodium catalyst. This method provides isoquinolin-1(2H)-ones via selective cleavage of a C-C bond . Another method includes the use of N-chloroamides as directing synthons for cobalt-catalyzed room-temperature C-H activation, followed by reaction with alkynes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(Methylthio)isoquinolin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Iodine-catalyzed oxidative conditions are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.

Major Products Formed

    Oxidation: Isoquinoline-1,3,4-triones.

    Reduction: Isoquinolin-3-ol derivatives.

    Substitution: Various substituted isoquinolinones depending on the nucleophile used.

Scientific Research Applications

1-(Methylthio)isoquinolin-3(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(methylthio)isoquinolin-3(2H)-one involves its interaction with specific molecular targets. For instance, as an inhibitor of falcipain-2, it binds to the active site of the enzyme, preventing its catalytic activity . This inhibition disrupts the life cycle of Plasmodium falciparum, making it a potential antimalarial agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Methylthio)isoquinolin-3(2H)-one is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity. Its ability to inhibit specific enzymes while maintaining selectivity makes it a valuable compound in medicinal chemistry .

Properties

CAS No.

54778-99-3

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

1-methylsulfanyl-2H-isoquinolin-3-one

InChI

InChI=1S/C10H9NOS/c1-13-10-8-5-3-2-4-7(8)6-9(12)11-10/h2-6H,1H3,(H,11,12)

InChI Key

NWIAOIPTTGZFMU-UHFFFAOYSA-N

Canonical SMILES

CSC1=C2C=CC=CC2=CC(=O)N1

Origin of Product

United States

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